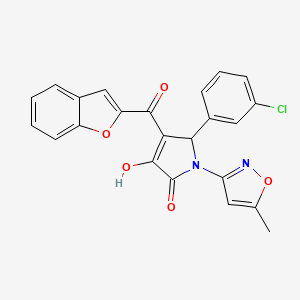
4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H15ClN2O5 and its molecular weight is 434.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a novel synthetic derivative belonging to the class of benzofuran compounds. Benzofurans have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClN2O4. The structure features a benzofuran moiety, which is known for its pharmacological significance. The presence of functional groups such as chloro, hydroxy, and isoxazole enhances its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4g | HCC1806 | 5.93 | Induces apoptosis |
| 4g | HeLa | 5.61 | Induces apoptosis |
| CA-4 | MDA-MB-231 | 180 | Microtubule inhibition |
The compound has been observed to induce apoptosis in cancer cells through mechanisms involving the inhibition of VEGFR-2 kinase, crucial for tumor angiogenesis .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains. For example, studies have indicated that certain benzofuran derivatives demonstrate significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 24 mm .
Study on Antitumor Mechanisms
A detailed study investigated the anticancer mechanisms of benzofuran derivatives, including the compound . The research utilized flow cytometry to analyze cell cycle progression and apoptosis induction in cancer cell lines. Results indicated that increasing concentrations of the compound led to a higher percentage of apoptotic cells, confirming its potential as an anticancer agent .
Synthesis and Biological Evaluation
Another study synthesized a series of benzofuran-based chalcone derivatives and evaluated their biological activities. The findings highlighted that modifications in the benzofuran structure significantly impacted their antiproliferative activity across different cancer cell lines, underscoring the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBMRUVXIVHHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














